![molecular formula C12H10O4 B1353176 6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one CAS No. 50624-08-3](/img/structure/B1353176.png)
6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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Overview
Description
6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (DDC) is a natural product that has been studied extensively for its various biochemical and physiological effects. It is a polyphenolic compound, meaning it has multiple phenolic groups linked together. It is found in various plants, and has been isolated from the bark of the Chinese medicinal herb, Phellodendron amurense. DDC has been used for centuries in traditional Chinese medicine for its beneficial effects on the human body.
Scientific Research Applications
Biological Activity and Pharmacological Potential
6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one and its derivatives have been explored for various biological activities. The modification of these compounds through Mannich base formation revealed tranquilizing and neuroleptic properties, suggesting potential applications in treating disorders of the central and peripheral nervous systems (Garazd, Panteleimonova, Garazd, & Khilya, 2003).
Inhibition of Carbonic Anhydrases
A series of 6,7-dihydroxy-3-(methylphenyl) chromenones, including derivatives of 6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, were synthesized and tested for their inhibitory effects on human carbonic anhydrase I and II. These studies reveal the compound's potential as an inhibitor for these enzymes, which could have implications in medical research and drug development (Basaran et al., 2008).
Antimicrobial Activity
The antimicrobial properties of chromene derivatives, including 6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, were studied. These studies identified certain chromene derivatives that showed significant activity against various bacteria and fungi, indicating their potential in developing new antimicrobial agents (Nandhikumar & Subramani, 2018).
Photovoltaic Applications
Research has also been conducted on the photovoltaic properties of chromen-2-one-based organic dyes, including derivatives of 6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one. This research highlights the potential of these compounds in enhancing the efficiency of dye-sensitized solar cells, a crucial aspect of renewable energy technology (Gad, Kamar, & Mousa, 2020).
Chemical Synthesis and Catalysis
The compound and its derivatives have been involved in studies exploring efficient synthesis methods and catalytic applications. For instance, research on nickel(II) chromite nanoparticle-catalyzed synthesis of pyrano[c]chromenediones and [1,3]dioxolo[g]chromeneones demonstrates the compound's role in facilitating novel chemical syntheses (Saeedi, Abdolmohammadi, Mirjafary, & Kia‐Kojoori, 2021).
Mechanism of Action
Target of Action
The primary target of 6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is the PA (PA N) endonuclease . This enzyme plays a crucial role in the life cycle of the influenza virus and is highly conserved among influenza strains and serotypes . Therefore, it is an attractive target for new antiviral therapies .
Mode of Action
The compound interacts with the PA (PA N) endonuclease, inhibiting its activity . This interaction is achieved through a structure-guided design and systematic SAR exploration . The compound is derived from recently discovered high-activity hits of endonuclease inhibitors .
Biochemical Pathways
The inhibition of the PA (PA N) endonuclease disrupts the life cycle of the influenza virus
Result of Action
The inhibition of the PA (PA N) endonuclease by 6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one results in the disruption of the influenza virus life cycle . This leads to a decrease in the virus’s ability to infect host cells . In MDCK cells, the EC50 value for the H1N1 influenza virus was found to be 4.50 μM .
properties
IUPAC Name |
6,7-dihydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c13-9-5-4-7-6-2-1-3-8(6)12(15)16-11(7)10(9)14/h4-5,13-14H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXAPFLDYOBSDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20417515 |
Source
|
Record name | 6,7-dihydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20417515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one | |
CAS RN |
50624-08-3 |
Source
|
Record name | 6,7-dihydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20417515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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